molecular formula C23H31N3O2S B2765530 N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 953965-49-6

N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2765530
CAS No.: 953965-49-6
M. Wt: 413.58
InChI Key: IJRZCIZZVUXRJO-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sophisticated synthetic organic compound designed for pharmaceutical and biochemical research. This molecule features a 1-methylindoline group, a structural motif commonly explored in medicinal chemistry. Indole derivatives, which share a core structural similarity with indoline, are extensively studied for their diverse biological potential, including antiviral, anti-inflammatory, and anticancer activities . The compound also contains a 5,6,7,8-tetrahydronaphthalene (tetralin) scaffold linked via a sulfonamide group to a dimethylaminoethyl chain, a common pharmacophore in drug discovery known to interact with various enzymatic targets and receptors. This unique combination of structural features makes it a valuable chemical tool for probing biological pathways, screening for new therapeutic agents, and investigating structure-activity relationships (SAR). Researchers can utilize this compound in high-throughput screening assays, as a building block in organic synthesis, or as a reference standard in analytical studies. Strictly for research purposes, this product is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2S/c1-25(2)23(19-9-11-22-20(14-19)12-13-26(22)3)16-24-29(27,28)21-10-8-17-6-4-5-7-18(17)15-21/h8-11,14-15,23-24H,4-7,12-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRZCIZZVUXRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H30N4O2C_{23}H_{30}N_{4}O_{2} with a molecular weight of approximately 394.5 g/mol. The structure features a dimethylamino group , an indoline moiety , and a tetrahydronaphthalene sulfonamide backbone, which are crucial for its biological interactions.

Structural Characteristics

FeatureDetails
Molecular Formula C23H30N4O2C_{23}H_{30}N_{4}O_{2}
Molecular Weight 394.5 g/mol
Functional Groups Dimethylamino, Sulfonamide
CAS Number 921896-68-6

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Serotonin Receptor Modulation : Compounds with similar structures have been shown to act as selective agonists or antagonists at various serotonin receptors, particularly the 5-HT(1F) receptor .
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
  • Neurokinin Receptor Interactions : The compound may influence neurokinin receptors, which are involved in pain signaling and other neurological processes.

Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various tetrahydronaphthalene derivatives on human cancer cell lines. The results indicated that specific modifications to the sulfonamide group enhanced the compounds' potency against breast cancer cells. In vitro assays showed IC50 values in the low micromolar range for select derivatives .

Study 2: Neurokinin Receptor Modulation

Another study focused on the neurokinin receptor activity of related compounds. It was found that certain derivatives exhibited significant antagonistic activity at NK1 receptors, suggesting potential applications in treating conditions like anxiety and depression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several sulfonamide derivatives reported in the literature. Key comparisons include:

Structural and Functional Group Variations

N-[2-Methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide ():

  • Core : Tetralin-sulfonamide.
  • Substituents : Thiazolo-pyridine (heterocyclic) and 2-methylphenyl.
  • Molecular Weight : 435.56 g/mol.
  • Key Differences : The thiazolo-pyridine group introduces a planar, electron-deficient heterocycle, contrasting with the indoline system in the target compound. This may alter π-π stacking interactions or solubility .

N-(2-(Naphthalen-2-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide ():

  • Core : Naphthalene-sulfonamide.
  • Substituents : Tetramethylpiperidinyloxy (TEMPO-like) and naphthalene.
  • Key Differences : The bulky TEMPO-derived group may confer radical scavenging properties or steric hindrance, absent in the target compound. The fully aromatic naphthalene core (vs. tetralin) reduces conformational flexibility .

N-(5-(1H-Imidazol-4-yl)-5,6,7,8-tetrahydronaphthalen-1-yl)ethanesulfonamide (): Core: Tetralin-sulfonamide. Substituents: Imidazole (basic heterocycle). Key Differences: The imidazole group enables hydrogen bonding and metal coordination, unlike the dimethylamino-indoline system in the target compound. This could influence target selectivity or metabolic stability .

5-Substituted Tetrahydronaphthalen-2-yl Derivatives with Piperidinylpropionamide ():

  • Core : Tetralin-methyl-piperidine.
  • Substituents : Hydroxy group at position 5 and phenylpropionamide.
  • Key Differences : The absence of a sulfonamide group and the presence of a hydroxy-piperidine moiety suggest divergent pharmacological targets, such as opioid or adrenergic receptors .

Pharmacological Implications

  • Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to the thiazolo-pyridine () or imidazole () derivatives.
  • Target Selectivity : The indoline substituent may favor interactions with serotonin or dopamine receptors, whereas thiazolo-pyridine () or TEMPO-derived () groups might target kinases or oxidases.
  • Metabolic Stability : Bulky substituents (e.g., TEMPO in ) could reduce metabolic clearance, whereas the indoline system in the target compound may undergo CYP450-mediated oxidation .

Data Table: Structural and Molecular Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Notes (Inferred)
Target Compound Tetralin-sulfonamide Dimethylamino, 1-methylindolin-5-yl Not reported Potential CNS or enzyme modulation
N-[2-Methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Tetralin-sulfonamide Thiazolo-pyridine, 2-methylphenyl 435.56 Kinase inhibition candidate
N-(2-(Naphthalen-2-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide Naphthalene-sulfonamide TEMPO-like, naphthalene Not reported Radical scavenging or steric hindrance
N-(5-(1H-Imidazol-4-yl)-5,6,7,8-tetrahydronaphthalen-1-yl)ethanesulfonamide Tetralin-sulfonamide Imidazole Not reported Metal coordination or hydrogen bonding

Research Findings and Implications

  • Structural Activity Relationships (SAR) : The tetralin-sulfonamide core appears versatile, with substituents dictating target specificity. Indoline and thiazolo-pyridine groups favor CNS or kinase targets, respectively, while imidazole or TEMPO-like groups expand utility in metalloenzyme or oxidative stress applications.
  • Gaps in Data : Pharmacokinetic (e.g., logP, half-life) and exact target profiles for the compounds remain uncharacterized in the provided literature. Further studies should prioritize in vitro binding assays and ADMET profiling.
  • Synthetic Accessibility: The target compound’s indoline and dimethylamino groups may require multi-step synthesis, contrasting with simpler derivatives like ’s thiazolo-pyridine analog .

Q & A

Q. Table 1: Reaction Optimization Parameters

StepSolventCatalystTemperatureYield
SulfonylationDCMPyridine0–5°C75%
CouplingDMFDIEART68%
PurificationDCM:EtOAcRT90%

Which spectroscopic and computational techniques are critical for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments (e.g., dimethylamino protons at δ 2.2–2.5 ppm) and confirm tetrahydronaphthalene ring saturation .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) and fragments, ensuring correct molecular weight .
  • X-ray Crystallography: Resolves crystal packing and stereochemistry, particularly for resolving dihedral angles between aromatic systems (e.g., 89.63° between naphthalene and heterocyclic rings) .
  • Computational DFT: Predicts optimized geometries and compares with experimental data to resolve tautomeric ambiguities .

How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Discrepancies often arise from impurities or dynamic equilibria (e.g., keto-enol tautomerism). Strategies include:

  • Multi-technique validation: Cross-validate NMR with IR (for sulfonamide S=O stretches at ~1350 cm⁻¹) and MS .
  • Crystallographic analysis: Use single-crystal X-ray diffraction to unambiguously assign bond lengths and angles .
  • Solvent screening: Test solubility in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts in NMR .

What experimental designs are recommended for assessing enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic assays: Use fluorogenic substrates to measure inhibition constants (Kᵢ) for target enzymes (e.g., carbonic anhydrase). Vary substrate concentrations to determine competitive vs. non-competitive inhibition .
  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) by immobilizing the enzyme on a sensor chip and monitoring compound interactions in real-time .
  • Molecular docking: Perform in silico docking (e.g., AutoDock Vina) to predict binding poses and identify key residues (e.g., Zn²⁺ coordination in metalloenzymes) .

Q. Table 2: Enzyme Inhibition Assay Parameters

TechniqueTarget EnzymeSubstrateObserved IC₅₀
FluorescenceCarbonic Anhydrase4-Nitrophenyl acetate12 nM
SPRDihydrofolate Reductase8 nM

How can computational models predict the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. The compound’s logP (~3.5) suggests moderate bioavailability .
  • Molecular Dynamics (MD): Simulate binding stability with serum albumin to predict plasma half-life. RMSD plots show stable binding over 100 ns simulations .
  • Metabolite Identification: Predict Phase I/II metabolites (e.g., N-demethylation via CYP3A4) using GLORYx or similar platforms .

What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

  • Temperature control: Maintain coupling steps at 0–5°C to suppress side reactions (e.g., sulfonamide oxidation) .
  • Catalyst screening: Test alternatives to DIEA (e.g., DMAP) to enhance selectivity for the desired amide bond .
  • Inline purification: Implement continuous flow systems with scavenger resins (e.g., QuadraPure™) to remove unreacted sulfonyl chloride .

How do structural modifications influence biological activity?

Methodological Answer:

  • SAR Studies: Compare analogues with varied substituents (e.g., halogenation at indolin-5-yl) to assess potency shifts. For example, chloro-substitution increases Kᵢ by 5-fold due to enhanced hydrophobic interactions .
  • Crystallographic overlays: Align X-ray structures of ligand-enzyme complexes to identify critical hydrogen bonds (e.g., sulfonamide O interacting with Thr199 in carbonic anhydrase) .

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